4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one
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Overview
Description
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one is a heterocyclic compound that features a phthalazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the phthalazinone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the phthalazinone core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives, such as:
- 4-(4-bromophenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- 4-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- 4-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone .
Uniqueness
What sets 4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydrophthalazin-1(2H)-one apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the phenyl ring may enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C16H20N2O/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19)18-17-15/h7-10,13-14H,2-6H2,1H3,(H,18,19) |
InChI Key |
UCUBQIVFNNCLFZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
Origin of Product |
United States |
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